molecular formula C3H5NO2S-2 B1233901 L-cysteinate(2-)

L-cysteinate(2-)

Cat. No. B1233901
M. Wt: 119.14 g/mol
InChI Key: XUJNEKJLAYXESH-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-cysteinate(2-) is the L-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a L-cysteinate(1-). It is an enantiomer of a D-cysteinate(2-).

Scientific Research Applications

Human Health and Nutrition

  • L-Cysteine, a form of L-cysteinate(2-), is used in dietary supplements or drugs aimed at improving human health or treating diseases. The usage of L-Cysteine has been increasing, especially in nutraceutical industries and personalized medicine (Clemente Plaza et al., 2018).
  • It plays a critical role in cellular homeostasis, being a precursor for protein synthesis, and for the production of glutathione, hydrogen sulfide, and taurine (Yin et al., 2016).

Biotechnological Production

  • Metabolic engineering of Corynebacterium glutamicum for L-cysteine production has been explored, focusing on optimizing gene overexpression for enhanced production (Joo et al., 2017).
  • Rational metabolic engineering and a modular strategy in Escherichia coli have shown significant improvements in L-cysteine biosynthesis (Liu et al., 2018).
  • Research on Escherichia coli has also focused on enhancing the sulfur conversion rate for efficient cysteine production in fermentation-based processes (Liu et al., 2019).

Sensing and Environmental Applications

  • L-Cysteine detection is crucial for physiological and clinical diagnoses, and a biofuel cell-based self-powered sensing platform has been proposed for this purpose (Hou et al., 2015).
  • Nanotechnology applications include using L-cysteine-modified nanoparticles for improved water filtration membranes (Bandehali et al., 2020).

Neurological Research

  • L-Cysteine plays a role in attenuating brain injury and improving synaptic density via the CBS/H2S pathway, indicating potential therapeutic applications in neurology (Li et al., 2017).

properties

Molecular Formula

C3H5NO2S-2

Molecular Weight

119.14 g/mol

IUPAC Name

(2R)-2-amino-3-sulfidopropanoate

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m0/s1

InChI Key

XUJNEKJLAYXESH-REOHCLBHSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N)[S-]

SMILES

C(C(C(=O)[O-])N)[S-]

Canonical SMILES

C(C(C(=O)[O-])N)[S-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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